3-(N,4-dimethylphenylsulfonamido)-N-(1-(4-fluorophenyl)ethyl)thiophene-2-carboxamide

Description

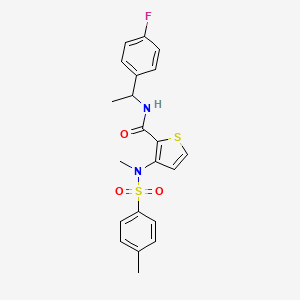

This compound belongs to the thiophene-2-carboxamide class, characterized by a central thiophene ring substituted with a sulfonamido group and an N-(4-fluorophenylethyl)carboxamide moiety.

Properties

IUPAC Name |

N-[1-(4-fluorophenyl)ethyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3S2/c1-14-4-10-18(11-5-14)29(26,27)24(3)19-12-13-28-20(19)21(25)23-15(2)16-6-8-17(22)9-7-16/h4-13,15H,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCISKCKMAAHMBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC(C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(N,4-dimethylphenylsulfonamido)-N-(1-(4-fluorophenyl)ethyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Its unique structure incorporates a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, summarizing key findings from various studies, including synthesis, characterization, and biological assays.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C17H20F1N3O2S

- Molecular Weight : 345.42 g/mol

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene-2-carboxylic acid derivatives with appropriate amines under acidic or basic conditions. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Used to determine the purity and structural integrity.

- Mass Spectrometry (MS) : Provides molecular weight confirmation.

- Infrared Spectroscopy (IR) : Used to identify functional groups.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of sulfonamide compounds. The specific compound has demonstrated activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound exhibits moderate to strong antibacterial activity.

Anticancer Potential

Research has indicated that thiophene derivatives possess anticancer properties. The compound was tested against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 30 |

The results indicate that the compound has potential as an anticancer agent, particularly against cervical and breast cancer cell lines.

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thus disrupting folate metabolism.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound. The study concluded that modifications in the aromatic ring significantly affected biological activity, with the presence of electron-withdrawing groups enhancing potency against Gram-positive bacteria .

Study 2: Anticancer Activity

Another research article focused on the anticancer properties of thiophene derivatives. The study demonstrated that compounds similar to ours induced apoptosis in cancer cells through the activation of caspase pathways . This suggests a potential therapeutic application for treating resistant cancer types.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (C₁₈H₁₃Cl₂NO₃S₂)

- Structural Differences : Replaces the 4-fluorophenyl ethyl group with a 4-chlorophenyl moiety and a chlorobenzylsulfonyl group.

- The molecular weight (426.34 g/mol) is lower than the target compound’s inferred weight (~470–500 g/mol), suggesting differences in solubility or permeability .

N-(4-Fluorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide

- Structural Differences : Incorporates a pyrrol-1-yl group and hydrazinecarboxamide instead of the sulfonamido and ethyl substituents.

- Such derivatives are often explored for antimicrobial applications .

3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxamide

- Structural Differences : Features a dichlorobenzylsulfonyl group and a trifluoromethoxyphenyl substituent.

Structural Conformation and Intermolecular Interactions

- Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between thiophene and benzene rings range from 8.5° to 13.5°, influencing crystal packing and solubility. The target compound’s ethyl spacer may increase conformational flexibility .

- Intermolecular Interactions : Weak C–H⋯O/S interactions dominate in analogues, suggesting moderate solubility in polar solvents. The 4-fluorophenyl group’s hydrophobicity could further reduce aqueous solubility compared to nitro-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.